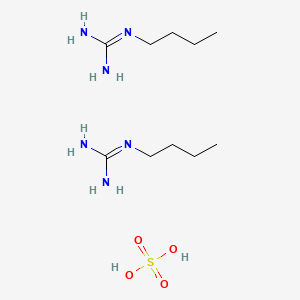

Butylguanidine sulfate

Descripción

Butylguanidine sulfate is an organic compound comprising a butyl-substituted guanidine moiety paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, which influences their solubility, stability, and reactivity. Butylguanidine sulfate finds applications in pharmaceuticals, agrochemicals, and industrial processes, where its sulfate group enhances aqueous solubility compared to other salts. This compound is structurally defined by a linear butyl chain attached to the guanidine core, with the sulfate ion balancing the charge .

Propiedades

Número CAS |

3867-74-1 |

|---|---|

Fórmula molecular |

C10H28N6O4S |

Peso molecular |

328.44 g/mol |

Nombre IUPAC |

2-butylguanidine;sulfuric acid |

InChI |

InChI=1S/2C5H13N3.H2O4S/c2*1-2-3-4-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) |

Clave InChI |

ADDDBBDDYLHOFN-UHFFFAOYSA-N |

SMILES |

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O |

SMILES canónico |

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparison of Butylguanidine Sulfate with Guanidine Derivatives

Comparison with Other Sulfate-Containing Compounds

Ceftolozane Sulfate

Ceftolozane sulfate (C₂₃H₃₀N₁₂O₈S₂) is a β-lactam antibiotic where sulfate improves solubility for intravenous administration. Unlike Butylguanidine sulfate, its bioactivity stems from the β-lactam ring targeting bacterial cell walls. This highlights how sulfate’s role varies: in Butylguanidine sulfate, it modulates physicochemical properties, whereas in Ceftolozane, it supports drug delivery without contributing to antimicrobial activity .

Acharan Sulfate

Acharan sulfate () is a glycosaminoglycan with repeating disaccharide units sulfated at specific positions. Its high molecular weight and polysaccharide structure enable interactions with growth factors in wound healing, contrasting sharply with Butylguanidine sulfate’s small-molecule profile. This underscores how sulfate’s biological impact depends on molecular context: ionic stabilization vs. macromolecular signaling .

Table 2: Sulfate Functionality Across Compounds

Analytical Considerations

Advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GC×GC) paired with high-resolution mass spectrometry (HRMS), are critical for characterizing complex guanidine derivatives and sulfates. These techniques resolve structural isomers and quantify trace impurities, ensuring purity in pharmaceutical-grade Butylguanidine sulfate. For example, sodium bituminosulfonate analysis () demonstrates the utility of HRMS in elucidating sulfur-containing compounds, a methodology applicable to Butylguanidine sulfate quality control .

Q & A

Q. Table 1: Key Characterization Parameters

| Technique | Parameters | Target Outcome |

|---|---|---|

| NMR | δ 1.2–1.5 ppm (butyl chain), δ 7.8–8.2 ppm (guanidine) | Structural confirmation |

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Purity ≥98% |

Basic: How should researchers conduct a systematic literature review on Butylguanidine sulfate’s physicochemical properties?

Answer:

- Database Selection : Use SciFinder for chemical property data and Web of Science for interdisciplinary context .

- Search Strategy : Combine terms like “Butylguanidine sulfate solubility” AND “thermal stability” with Boolean operators. Filter results to review articles (1990–2025) .

- Critical Evaluation : Prioritize studies with full experimental details (e.g., solvent systems, temperature controls) and avoid non-peer-reviewed sources .

Advanced: How can conflicting reports on Butylguanidine sulfate’s biological activity be resolved methodologically?

Answer:

Discrepancies often arise from variability in:

- Experimental Conditions : Compare cell lines, incubation times, and dosage ranges across studies .

- Controls : Validate assays with positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Recommendation : Replicate key studies under standardized conditions and publish raw datasets for meta-analysis .

Advanced: What statistical approaches are suitable for analyzing dose-response relationships in Butylguanidine sulfate toxicity studies?

Answer:

- Model Fitting : Use nonlinear regression (e.g., log-logistic model) to estimate EC₅₀ values .

- Uncertainty Quantification : Apply bootstrap resampling to calculate 95% confidence intervals for toxicity thresholds .

- Data Reporting : Include raw dose-response curves and goodness-of-fit metrics (R², RMSE) in supplementary materials .

Basic: How can researchers ensure reproducibility when replicating prior studies on Butylguanidine sulfate’s catalytic applications?

Answer:

- Protocol Adherence : Strictly follow reported reaction conditions (e.g., molar ratios, catalyst loading) .

- Material Sourcing : Use suppliers specified in original studies to minimize batch variability .

- Data Transparency : Publish detailed failure analyses if replication fails, highlighting potential overlooked variables (e.g., trace moisture) .

Advanced: What methodologies address solubility limitations of Butylguanidine sulfate in aqueous systems?

Answer:

- Co-Solvent Systems : Test mixtures like DMSO/H₂O (10–20% v/v) to enhance solubility without altering reactivity .

- Surfactant Use : Evaluate nonionic surfactants (e.g., Tween-80) for colloidal dispersion .

- Analytical Validation : Confirm solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Advanced: How should mechanistic studies of Butylguanidine sulfate’s enzyme inhibition be designed?

Answer:

- Kinetic Assays : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. noncompetitive mechanisms .

- Structural Analysis : Pair kinetic data with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites .

- Controls : Include known inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.